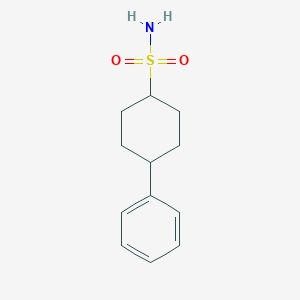

4-Phenylcyclohexane-1-sulfonamide

Vue d'ensemble

Description

4-Phenylcyclohexane-1-sulfonamide is an organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.33 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a phenyl-substituted cyclohexane ring. This compound is primarily used in research and has various applications in chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Phenylcyclohexane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of sulfonamides . The reaction conditions typically include mild temperatures and the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, minimizing waste generation and reducing the need for additional pre-functionalization and de-functionalization steps .

Analyse Des Réactions Chimiques

Types of Reactions

4-Phenylcyclohexane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts to improve reaction rates .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound. These products have diverse applications in chemical synthesis and research .

Applications De Recherche Scientifique

Antifungal Activity

Recent studies have explored the antifungal properties of sulfonamide derivatives, including 4-Phenylcyclohexane-1-sulfonamide. A notable compound, SYAUP-CN-26, which is structurally related to this compound, demonstrated significant activity against Botrytis cinerea, a common plant pathogen. The compound was shown to disrupt the cell membrane structure of sensitive strains, indicating a potential mechanism of action that could be leveraged for developing new antifungal agents .

Inhibition of Protein Interactions

Research has indicated that compounds like this compound can serve as inhibitors of protein-protein interactions (PPIs). The compound's ability to modulate the Keap1-Nrf2 pathway has been investigated, highlighting its potential as a pharmacological probe in oxidative stress-related diseases. This pathway is crucial for cellular defense against oxidative damage, making such inhibitors valuable in therapeutic contexts .

Fungicide Development

The synthesis of sulfonamide derivatives has been linked to the development of novel fungicides. Compounds similar to this compound have shown efficacy against various fungal pathogens, including Gibberella zeae and Venturia nashicola. These findings suggest that such compounds can be integrated into agricultural practices to improve crop protection strategies .

Synthesis Methodologies

The synthesis of this compound involves several steps, typically starting with the reaction of phenylcyclohexane with chlorosulfonic acid to form a sulfonyl chloride intermediate, followed by subsequent reactions with amines . This method allows for the introduction of various substituents that can enhance biological activity.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Chlorosulfonation | Reaction of phenylcyclohexane with chlorosulfonic acid |

| 2 | Nucleophilic Substitution | Reaction with an amine to form sulfonamide |

| 3 | Purification | HPLC or crystallization methods to isolate the product |

Case Study: Antifungal Efficacy

A study conducted by Wang et al. focused on SYAUP-CN-26, which shares structural characteristics with this compound. The study evaluated its effectiveness against Botrytis cinerea, revealing that it significantly inhibited fungal growth and altered membrane integrity. The compound's minimum inhibitory concentration (MIC) was determined, providing insights into its potential as a fungicide .

Case Study: Keap1-Nrf2 Inhibition

In another study assessing small-molecule inhibitors of the Keap1-Nrf2 interaction, compounds similar to this compound were evaluated for their ability to induce NQO1 expression in cell assays. The results indicated that these compounds could serve as valuable tools for studying oxidative stress responses and developing therapeutic agents targeting neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 4-Phenylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide, it may inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with normal biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Phenylcyclohexane-1-sulfonamide include other sulfonamides such as:

- Sulfanilamide

- Acetazolamide

- Metazolamide

- 5-((4-aminophenyl)sulfonamido)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

This compound is unique due to its specific structural features, including the phenyl-substituted cyclohexane ring.

Activité Biologique

4-Phenylcyclohexane-1-sulfonamide is a sulfonamide compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily acts as a competitive inhibitor of key enzymes involved in folic acid synthesis, namely carbonic anhydrase and dihydropteroate synthetase . By inhibiting these enzymes, the compound disrupts the folic acid synthesis pathway, which is crucial for cell growth and replication. This inhibition leads to significant effects on microbial and possibly cancerous cells, making it a candidate for further pharmacological exploration.

Pharmacokinetics

Sulfonamides, including this compound, are generally well absorbed when administered orally. Their pharmacokinetic properties allow them to reach therapeutic concentrations in biological systems efficiently. However, environmental factors can influence their stability and efficacy, and high doses may lead to adverse reactions such as allergies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity by targeting bacterial enzymes critical for survival. Its ability to inhibit dihydropteroate synthetase positions it as a potential agent against various bacterial infections.

Anticancer Potential

Preliminary studies suggest that compounds similar to this compound may induce apoptosis in cancer cells through pathways involving caspase activation. For instance, compounds with structural similarities have shown cytotoxic effects on MCF-7 breast cancer cells, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin .

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives, including this compound:

- Cytotoxicity in Cancer Cells : A study reported that derivatives of sulfonamides induced apoptosis in MCF-7 cells by activating caspases and modulating BAX and Bcl-2 gene expressions. These findings suggest that this compound may have similar effects worth investigating further .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of sulfonamides against various bacterial strains. The results indicated that these compounds could effectively inhibit bacterial growth, supporting their use in treating infections caused by resistant strains .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Propriétés

IUPAC Name |

4-phenylcyclohexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWBOBULEAFYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.